molecular formula C20H20N4O2 B2488496 pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2034338-39-9

pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2488496
CAS No.: 2034338-39-9
M. Wt: 348.406
InChI Key: SZMMCFFFSBBNKH-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a pyridine ring, a pyrazole ring, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the formation of the pyridine and pyrazole rings, followed by their coupling with the dihydroisoquinoline moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of pyridine derivatives with appropriate reagents to form the pyrazole ring.

  • Cyclization Reactions: Cyclization reactions are used to form the dihydroisoquinoline ring system.

  • Coupling Reactions: The final step often involves coupling the pyridine-pyrazole moiety with the dihydroisoquinoline derivative under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential in various scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antileishmanial and antimalarial properties.

  • Medicine: The compound may have therapeutic potential in the treatment of various diseases due to its unique chemical structure.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Pyridin-3-ylmethyl 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:

  • Pyridin-3-ylmethyl 1H-pyrazole-4-carboxylate: This compound lacks the dihydroisoquinoline moiety.

  • 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the pyridine ring.

  • Pyridin-3-ylmethyl 4-(1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its combination of the pyridine, pyrazole, and dihydroisoquinoline moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

pyridin-3-ylmethyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23-11-17(10-22-23)19-13-24(12-16-6-2-3-7-18(16)19)20(25)26-14-15-5-4-8-21-9-15/h2-11,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMMCFFFSBBNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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